2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline scaffold Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:
Scientific Research Applications
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other quinazoline derivatives, such as:
Properties
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4OS/c26-25(27,28)18-9-6-10-19(15-18)30-22(33)16-34-24-31-21-12-5-4-11-20(21)23(32-24)29-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,30,33)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUEGXABCIEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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